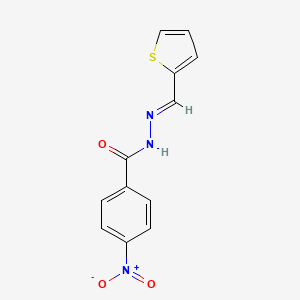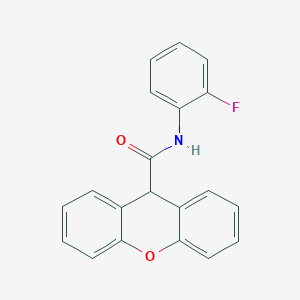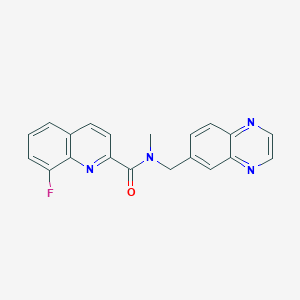![molecular formula C18H19NO3S B5546843 [(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5546843.png)
[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals that incorporate elements of pyrrole, benzoxepin, and thiophene moieties. Compounds within this realm are often explored for their unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals. Research on similar compounds focuses on their synthesis, structure, and reactivity, providing a foundation for understanding the complex chemistry of these heterocyclic compounds.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, starting from basic heterocyclic structures and incorporating various functional groups through reactions like alkylation, reduction, and condensation. For instance, studies on the synthesis of related heterocyclic compounds highlight the use of Bredereck's reagent for selective formation of chalcones from Pyrrole-2-carboxaldehyde, demonstrating the versatility of synthetic approaches in constructing complex molecules (Malathi & Chary, 2019).
Molecular Structure Analysis
X-ray crystallography and density functional theory (DFT) are pivotal in determining the molecular structure and conformation of complex compounds. Research involving similar molecules has utilized these techniques to confirm structures obtained through synthesis, revealing detailed insights into molecular geometry, bond lengths, and angles, which are critical for understanding the compound's properties and reactivity (Huang et al., 2021).
Chemical Reactions and Properties
Compounds with heterocyclic structures exhibit a range of chemical reactions, attributable to the presence of multiple reactive sites. These reactions include condensation, cyclization, and substitution reactions, which can be utilized to further modify the compound or to explore its reactivity towards other chemical entities. The study of similar compounds' reactivity provides insights into the potential reactions (Torosyan et al., 2018).
Physical Properties Analysis
The physical properties of such complex compounds, including melting points, solubility, and crystalline structure, are influenced by their molecular conformation and intermolecular interactions. Analysis of related compounds has shown that these properties can be finely tuned by modifying the molecular structure, which has implications for the compound's applications and handling (Toze et al., 2015).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, reactivity with various reagents, and stability under different conditions, is crucial for the practical application of these compounds. Studies on similar molecules have explored their electrochemical properties and reactivity patterns, providing valuable information on how such compounds interact with other substances and how they can be stabilized or activated for specific reactions (Mitsumoto & Nitta, 2004).
科学的研究の応用
Enhanced Solar Cell Efficiency
Research on polymer solar cells has shown that methanol treatment can significantly enhance their efficiency. This process leads to improvements in built-in voltage, decreased series resistance, and enhanced charge-transport properties, indicating the potential utility of solvent manipulation in optimizing organic photovoltaic materials (Zhou et al., 2013).
Synthesis and Chemical Reactivity
Studies on the synthesis of complex organic molecules highlight the versatility of certain structural motifs in constructing diverse chemical entities. For instance, the self-condensation of N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols into bis(thienopyrrolyl)methanes demonstrates the potential for building complex organic frameworks, which could be relevant to the synthesis or modification of the compound (Torosyan et al., 2018).
Catalytic Methods for Organic Synthesis
Catalytic methods provide efficient pathways for synthesizing complex organic molecules. For example, pyrrolidine-catalyzed condensation of carbonyl compounds has been applied to fulvene synthesis, showcasing the role of catalysts in facilitating reactions under mild conditions (Coşkun & Erden, 2011).
Drug Discovery and Molecular Docking
In the realm of drug discovery, the synthesis of novel heterocyclic compounds often involves intricate reaction pathways. A study detailed the synthesis of 5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin derivatives, followed by molecular docking studies to assess their potential biological activity, highlighting the intersection of organic synthesis and computational chemistry in drug development (Malathi & Chary, 2019).
Environmental Applications
Research on the recognition, sensing, and trapping of bicarbonate anions with a dicationic meso-bis(benzimidazolium) calix[4]pyrrole illustrates the environmental applications of organic molecules in sensing and potentially mitigating carbon dioxide levels (Mulugeta et al., 2017).
特性
IUPAC Name |
[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-12-18-8-13-4-1-2-5-15(13)22-10-14(18)9-19(11-18)17(21)16-6-3-7-23-16/h1-7,14,20H,8-12H2/t14-,18-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZYETUHXXEUPN-KSSFIOAISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=CC=CC=C3CC2(CN1C(=O)C4=CC=CS4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC3=CC=CC=C3C[C@]2(CN1C(=O)C4=CC=CS4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS*,10aS*)-2-(2-thienylcarbonyl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)


![(3S*,4R*)-N,N-dimethyl-1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-4-(4-methylphenyl)pyrrolidin-3-amine](/img/structure/B5546784.png)


![N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5546793.png)
![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)
![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)
![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5546824.png)

![3-(benzyloxy)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]azetidine](/img/structure/B5546828.png)
![3,4-diethoxy-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5546833.png)